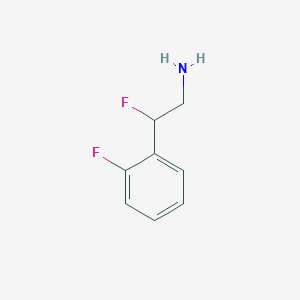

2-Fluoro-2-(2-fluorophenyl)ethan-1-amine

Vue d'ensemble

Description

2-Fluoro-2-(2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9F2N It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the phenyl and ethanamine moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2-fluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group enables nucleophilic substitution reactions with electrophilic partners. Key findings include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DCM) at 25–60°C to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under base catalysis (e.g., triethylamine).

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I | DMF | 60°C | 72 | |

| Acylation | AcCl | DCM | 25°C | 85 |

Oxidation Reactions

The ethylamine backbone undergoes oxidation under controlled conditions:

-

KMnO₄-mediated oxidation in acidic aqueous solutions produces fluorinated ketones (e.g., 2-fluoroacetophenone derivatives) .

-

Side reactions : Over-oxidation to carboxylic acids may occur with prolonged exposure to strong oxidizing agents.

Catalytic Hydrogenation

Used in synthetic pathways to reduce intermediates:

-

Pd/C-catalyzed hydrogenation in ethyl acetate achieves >90% conversion to saturated fluorinated amines .

-

Reaction conditions: 1 atm H₂, room temperature, 3-hour reaction time .

Aminofluorination of Alkenes

Palladium-catalyzed aminofluorination with N-fluorobenzenesulfonimide (NFSI) yields trifunctionalized products. Key data from solvent screening :

| Solvent | Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| DCE | 37 | 2 |

| MeCN | 24 | 2 |

| Toluene | <5 | 0 |

Optimal conditions: Dichloroethane (DCE), 18-hour reaction time, Pd(OAc)₂ catalyst .

Cross-Coupling Reactions

Participates in Mizoroki-Heck reactions under acidic conditions:

-

Substrate scope : Compatible with electron-deficient aryl halides (e.g., 4-fluorobromobenzene) .

-

Yields : 45–65% with glucose-stabilized Pd nanoparticles at 120°C .

Carbamate Formation

Reacts with aryl isocyanates in bio-derived solvents (e.g., Cyrene™):

-

Rate constants : Vary by solvent polarity (k = 0.021 M⁻¹s⁻¹ in DCM vs. 0.015 M⁻¹s⁻¹ in Cyrene™) .

-

Applications: Synthesis of fluorinated carbamates for medicinal chemistry .

Stability and Side Reactions

-

Hydrolysis : Susceptible to hydrolysis in aqueous acidic/basic conditions, forming fluorinated alcohols .

-

Thermal decomposition : Degrades above 200°C, releasing HF and aromatic byproducts .

This compound’s reactivity is shaped by its fluorine substituents, which enhance electron-withdrawing effects and stabilize transition states in catalytic cycles. Experimental optimization of solvents, catalysts, and temperatures is critical for maximizing yields in synthetic applications .

Applications De Recherche Scientifique

Medicinal Chemistry

- Neurotransmitter Analogues :

- Antidepressant Development :

- Anti-Cancer Properties :

Neuropharmacology

- Receptor Binding Studies :

- Behavioral Studies :

Material Science

- Polymer Chemistry :

- Coatings and Adhesives :

Case Studies

-

Case Study on Antidepressant Activity :

- A study published in Journal of Medicinal Chemistry explored various fluorinated phenethylamines for their antidepressant activity using forced swim tests in mice. Results indicated that certain derivatives exhibited significant reductions in immobility time compared to controls, suggesting potential for development as antidepressants .

- Behavioral Impact Assessment :

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Fluorophenyl)ethan-1-amine: A similar compound with a single fluorine atom on the phenyl ring.

2-(4-Fluorophenyl)ethan-1-amine: Another related compound with the fluorine atom in the para position.

2-(4-Ethyl-2-fluorophenyl)ethan-1-amine: A derivative with an additional ethyl group.

Uniqueness

2-Fluoro-2-(2-fluorophenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. This dual fluorination can enhance its stability, reactivity, and binding interactions, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-Fluoro-2-(2-fluorophenyl)ethan-1-amine is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine substituents enhance the compound's lipophilicity and electronic properties, which can influence its binding affinity and selectivity towards molecular targets. These interactions can modulate neurotransmitter activity and influence various biochemical pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders .

Structure-Activity Relationships (SAR)

Research has demonstrated that the introduction of fluorine atoms significantly affects the biological activity of compounds similar to this compound. For instance, studies on related fluorinated compounds suggest that the position and number of fluorine substitutions can optimize binding interactions with specific receptors, enhancing efficacy while minimizing side effects .

Comparative Analysis of Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity Description |

|---|---|---|

| 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | <60 | Moderate antitumor activity against A549 and HeLa cell lines |

| 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | >120 | Reduced inhibitory activity due to steric hindrance |

| 2-(3-Fluorophenyl)ethan-1-amine | <50 | Significant modulation of neurotransmitter systems |

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antitumor Activity : In vitro studies have shown that derivatives of this compound exhibit varying degrees of antitumor activity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The introduction of fluorine atoms was found to enhance cytotoxicity compared to non-fluorinated analogs .

- Neurotransmitter Modulation : Research indicates that compounds similar to this compound can affect neurotransmitter levels in the brain, suggesting potential applications in treating mood disorders. The modulation of serotonin and norepinephrine reuptake has been particularly noted .

- Selectivity Studies : A study on the selectivity of fluorinated compounds revealed that certain structural modifications could lead to enhanced selectivity for specific receptor subtypes, which is crucial for reducing side effects associated with broad-spectrum drugs .

Propriétés

IUPAC Name |

2-fluoro-2-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXPMHXTQIOYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.